molecular formula C8H14Cl2N4 B1433981 N-(pyrrolidin-3-yl)pyridazin-3-amine dihydrochloride CAS No. 1864014-31-2

N-(pyrrolidin-3-yl)pyridazin-3-amine dihydrochloride

Cat. No. B1433981
M. Wt: 237.13 g/mol
InChI Key: VCEVYISSJUEFGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(pyrrolidin-3-yl)pyridazin-3-amine dihydrochloride, also known as PPDA, is a novel compound that has gained significant attention in scientific research due to its potential therapeutic applications. PPDA is a small molecule that is synthesized through a multi-step process, and it has been shown to have promising effects on various biological processes.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Processes : N-(pyrrolidin-3-yl)pyridazin-3-amine dihydrochloride is involved in various synthesis processes. For example, it can be a product of reactions involving secondary amines like pyrrolidine with other compounds. These reactions have been explored for the synthesis of compounds like triazolopyridazine, which are of interest in medicinal chemistry and material science (Peet, 1984).

  • Chemical Transformations : The compound plays a role in chemical transformations. For instance, its derivatives, such as those involving the amine-constrained pyridazinone structure, are significant in developing pharmacologically active compounds (Sundar et al., 2011).

  • Role in Heterocyclic Chemistry : It's a part of the larger group of nitrogen-containing heterocyclic compounds like pyrroles and pyridines. These compounds are crucial in pharmaceuticals and agrochemicals due to their high biological activities (Higasio & Shoji, 2001).

Biological and Pharmaceutical Research

  • Potential in Drug Discovery : Derivatives of N-(pyrrolidin-3-yl)pyridazin-3-amine dihydrochloride show potential in drug discovery, such as in the creation of histamine H₃ receptor antagonists (Sundar et al., 2011).

  • Applications in Medicinal Chemistry : The compound and its derivatives are being explored in medicinal chemistry for their potential to interact with various biological targets, offering new avenues for therapeutic agent design (Anderson & Liu, 2000).

  • Chemical Reactivity for Biological Applications : The reactivity of N-(pyrrolidin-3-yl)pyridazin-3-amine dihydrochloride derivatives is being studied for the development of new compounds with potential biological activities, such as in the synthesis of aminomethyl and imino derivatives (Schmid et al., 2006).

properties

IUPAC Name

N-pyrrolidin-3-ylpyridazin-3-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4.2ClH/c1-2-8(12-10-4-1)11-7-3-5-9-6-7;;/h1-2,4,7,9H,3,5-6H2,(H,11,12);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCEVYISSJUEFGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1NC2=NN=CC=C2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(pyrrolidin-3-yl)pyridazin-3-amine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(pyrrolidin-3-yl)pyridazin-3-amine dihydrochloride
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N-(pyrrolidin-3-yl)pyridazin-3-amine dihydrochloride
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N-(pyrrolidin-3-yl)pyridazin-3-amine dihydrochloride
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N-(pyrrolidin-3-yl)pyridazin-3-amine dihydrochloride

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